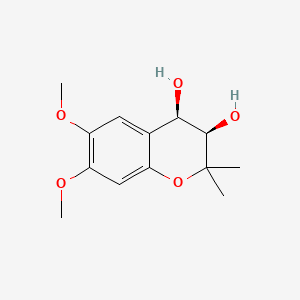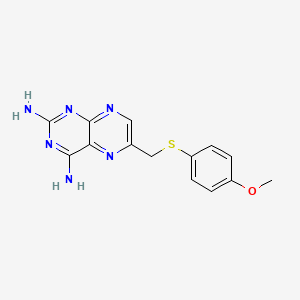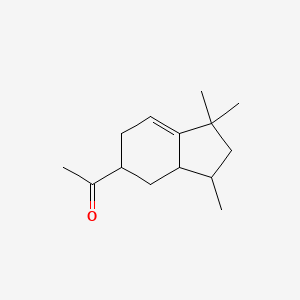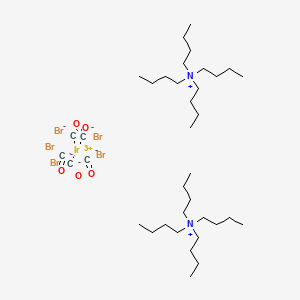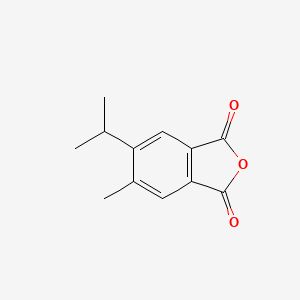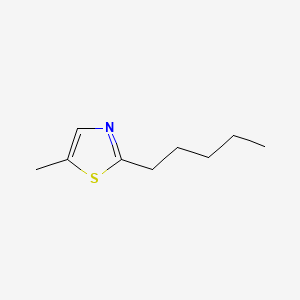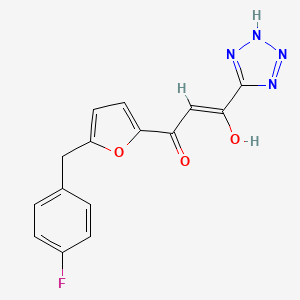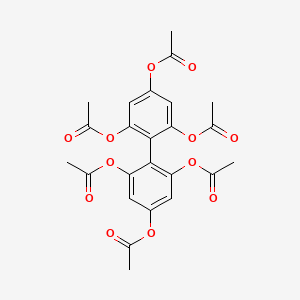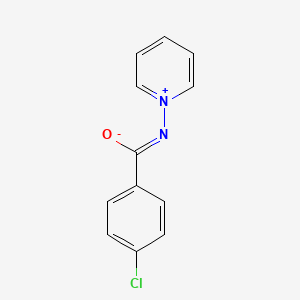
Glycine, N-(1H-indol-3-yloxoacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(1H-indol-3-yloxoacetyl)- is a chemical compound with the molecular formula C12H10N2O4. It is a derivative of glycine, an amino acid, and contains an indole group, which is a common structural motif in many biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1H-indol-3-yloxoacetyl)- typically involves the reaction of glycine with an indole derivative under specific conditions. One common method involves the use of indole-3-carboxylic acid, which reacts with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
While specific industrial production methods for Glycine, N-(1H-indol-3-yloxoacetyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(1H-indol-3-yloxoacetyl)- can undergo various chemical reactions, including:
Oxidation: The indole group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The indole group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-based alcohols and amines .
Aplicaciones Científicas De Investigación
Glycine, N-(1H-indol-3-yloxoacetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of Glycine, N-(1H-indol-3-yloxoacetyl)- involves its interaction with specific molecular targets and pathways. The indole group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An intermediate in the synthesis of various indole derivatives.
Uniqueness
Glycine, N-(1H-indol-3-yloxoacetyl)- is unique due to its combination of glycine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
94732-37-3 |
|---|---|
Fórmula molecular |
C12H10N2O4 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)11(17)8-5-13-9-4-2-1-3-7(8)9/h1-5,13H,6H2,(H,14,18)(H,15,16) |
Clave InChI |
BXENFFOVSLXZQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


